6-(4-Methylphenyl)pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
6-(4-methylphenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-15)14-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYKCCNEQFURQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 6-(4-Methylphenyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(4-Methylphenyl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-Methylphenyl)pyridine-2-carbaldehyde is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of this compound with Analogues
Key Comparative Analyses
Substituent Effects on Reactivity
- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound is electron-donating, which may stabilize the pyridine ring and moderate the electrophilicity of the aldehyde. In contrast, bromine and chlorine substituents in analogues (Table 1) are electron-withdrawing, increasing the aldehyde's reactivity toward nucleophilic addition .
Physicochemical Properties
- Solubility : The methylphenyl group likely reduces water solubility compared to 6-Methyl-2-pyridinecarboxaldehyde, which lacks a bulky aryl substituent .
Biological Activity
6-(4-Methylphenyl)pyridine-2-carbaldehyde, with the molecular formula C13H11NO, is an organic compound notable for its unique structure comprising a pyridine ring substituted with a 4-methylphenyl group and an aldehyde group. This compound has garnered attention in various fields of research due to its potential biological activities, including antiproliferative effects, interactions with biomolecules, and possible therapeutic applications.
The synthesis of this compound can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This process utilizes boron reagents and palladium catalysts under mild conditions, allowing for high yields and purity in industrial production settings. The compound's chemical reactivity includes oxidation to form carboxylic acids, reduction to alcohols, and electrophilic substitution reactions on the aromatic ring.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of compounds related to this compound against various cancer cell lines. For instance, derivatives of pyridine-based compounds have shown significant cytotoxic effects against human cancer cell lines such as MV4-11 (leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer) cells .
The biological activity can be summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | TBD | Induces apoptosis via caspase activation |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | MV4-11 | TBD | PARP-1 cleavage, caspase 9 activation |
| Other derivatives | MCF-7 | TBD | Microtubule disruption |
Note: IC50 values for this compound remain to be determined (TBD) in specific studies.
The mechanism of action for this compound involves its interaction with cellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to cellular apoptosis or necrosis. The activation of apoptotic pathways, particularly through caspase enzymes, has been observed in related compounds .
Case Studies
- Study on Anticancer Activity : A study investigated the effects of various pyridine derivatives on K562 cells. After treatment with these compounds for 24 to 72 hours, flow cytometry and immunoblotting analyses revealed that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Antimicrobial Activity : Research has also explored the antimicrobial properties of similar pyridine-derived compounds. Compounds exhibiting strong hydrogen bonding interactions were found to demonstrate higher antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the optimized synthetic routes for 6-(4-Methylphenyl)pyridine-2-carbaldehyde, and how do reaction conditions influence yield?
Answer: The synthesis typically involves condensation of 4-methylbenzaldehyde with a pyridine precursor, followed by cyclization and functionalization of the aldehyde group. Key steps include:
- Use of palladium or copper catalysts to facilitate coupling reactions (e.g., Suzuki-Miyaura for aryl-pyridine bonding) .
- Solvent selection (e.g., DMF or toluene) to stabilize intermediates and improve reaction efficiency .
- Temperature control during aldehyde formation to avoid side reactions like over-oxidation.
A notable intermediate, 5-chloro-2-(4-methylphenyl)pyridine , is synthesized via halogenation and cross-coupling, as described in a Novartis AG patent . Yield optimization (80–90%) requires precise stoichiometric ratios and inert atmospheres to prevent degradation.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer: Key characterization methods include:
| Technique | Key Data | Interpretation |
|---|---|---|
| ¹H NMR (d6-DMSO) | δ 2.26 (s, CH₃), 7.1–8.5 (m, Ar-H), 10.4–10.6 (s, aldehyde proton) | Aromatic protons show splitting patterns consistent with para-substitution; aldehyde proton appears deshielded due to electron-withdrawing effects . |
| IR | Peaks at 3089 cm⁻¹ (N–H), 1332 cm⁻¹ (S=O in analogs), 1720 cm⁻¹ (C=O stretch) | Confirms aldehyde functionality and absence of impurities like hydroxyl groups . |
| MS | m/z = 645 (M⁺) | Matches molecular weight of derivatives, validating purity . |
Q. How does the compound react with nucleophiles, and what side reactions should be monitored?
Answer: The aldehyde group is highly reactive toward nucleophilic attack (e.g., Grignard reagents, amines). Key considerations:
- Aldol Condensation : Risk of dimerization under basic conditions; controlled pH (neutral to mildly acidic) mitigates this .
- Oxidation : The aldehyde may oxidize to carboxylic acid if exposed to strong oxidizing agents (e.g., KMnO₄). Use inert atmospheres for stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Answer: Single-crystal X-ray diffraction is used to determine bond lengths, angles, and packing modes. Methodological steps include:
- Data collection with synchrotron radiation for high-resolution datasets.
- Refinement using SHELXL to model thermal parameters and hydrogen bonding .
- Visualization with ORTEP-3 to generate 3D structural diagrams and validate stereochemistry .
Example findings: Pyridine ring planarity (deviation < 0.01 Å) and aldehyde torsion angles (110–120°) confirm minimal steric strain .
Q. How do structural analogs of this compound differ in reactivity and biological activity?
Answer: Comparative studies with analogs reveal:
| Analog | Structural Variation | Impact |
|---|---|---|
| 4-Hydroxy-2-pyridinecarboxaldehyde | Hydroxyl at C4 | Increased hydrogen bonding capacity but reduced aldehyde reactivity due to intramolecular H-bonding . |
| 6-Methoxy-2-pyridinecarboxaldehyde | Methoxy at C6 | Enhanced electron density on the pyridine ring, altering nucleophilic substitution rates . |
Biological assays show that electron-withdrawing substituents (e.g., Cl) improve antimicrobial activity, while bulky groups reduce membrane permeability .
Q. What computational methods predict the electronic properties of this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to:
- Map electrostatic potential surfaces , highlighting nucleophilic (pyridine N) and electrophilic (aldehyde C) sites .
- Simulate UV-Vis spectra by modeling π→π* transitions in the pyridine ring (λmax ≈ 270 nm) .
- Validate experimental IR and NMR data through vibrational frequency and chemical shift calculations .
Q. How to address discrepancies between experimental and computational data in structural analysis?
Answer:
- Cross-validation : Compare DFT-optimized geometries with X-ray crystallographic data to identify outliers (e.g., bond length deviations > 0.05 Å) .
- Solvent Effects : Include implicit solvent models (e.g., PCM) in computations to account for polarity-induced shifts in NMR or UV-Vis .
- Dynamic Effects : Molecular dynamics simulations assess conformational flexibility, explaining temperature-dependent spectral variations .
Data Contradiction Analysis Example
Issue : Experimental IR shows a weak C=O stretch (1720 cm⁻¹), but DFT predicts a stronger peak.
Resolution : The discrepancy arises from crystal packing forces in solid-state IR, which dampen vibrational modes. Solution-phase IR or Raman spectroscopy aligns better with computational results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
